molecular formula C17H20ClN3O B3866960 1-[3-[(7-Chloro-4-methylquinolin-2-yl)amino]propyl]pyrrolidin-2-one

1-[3-[(7-Chloro-4-methylquinolin-2-yl)amino]propyl]pyrrolidin-2-one

Cat. No.: B3866960
M. Wt: 317.8 g/mol
InChI Key: JKIXEUOBGBLPHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-[(7-Chloro-4-methylquinolin-2-yl)amino]propyl]pyrrolidin-2-one is a synthetic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-[(7-Chloro-4-methylquinolin-2-yl)amino]propyl]pyrrolidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 7-chloro-4-methylquinoline.

    Formation of Intermediate: The 7-chloro-4-methylquinoline is then reacted with 3-aminopropylamine to form an intermediate compound.

    Cyclization: The intermediate compound undergoes cyclization with pyrrolidin-2-one to form the final product.

The reaction conditions often involve the use of solvents such as tetrahydrofuran and catalysts to facilitate the reactions. The temperature and pressure conditions are carefully controlled to optimize the yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves continuous monitoring and quality control to meet the required standards for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

1-[3-[(7-Chloro-4-methylquinolin-2-yl)amino]propyl]pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent and in the treatment of infectious diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-[3-[(7-Chloro-4-methylquinolin-2-yl)amino]propyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinine: A well-known antimalarial drug with a quinoline structure.

    Chloroquine: Another antimalarial drug with a similar quinoline core.

    Hydroxychloroquine: A derivative of chloroquine with additional hydroxyl groups.

Uniqueness

1-[3-[(7-Chloro-4-methylquinolin-2-yl)amino]propyl]pyrrolidin-2-one is unique due to its specific substitution pattern and the presence of the pyrrolidin-2-one moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

1-[3-[(7-chloro-4-methylquinolin-2-yl)amino]propyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O/c1-12-10-16(20-15-11-13(18)5-6-14(12)15)19-7-3-9-21-8-2-4-17(21)22/h5-6,10-11H,2-4,7-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIXEUOBGBLPHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)Cl)NCCCN3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-[(7-Chloro-4-methylquinolin-2-yl)amino]propyl]pyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-[3-[(7-Chloro-4-methylquinolin-2-yl)amino]propyl]pyrrolidin-2-one
Reactant of Route 3
Reactant of Route 3
1-[3-[(7-Chloro-4-methylquinolin-2-yl)amino]propyl]pyrrolidin-2-one
Reactant of Route 4
Reactant of Route 4
1-[3-[(7-Chloro-4-methylquinolin-2-yl)amino]propyl]pyrrolidin-2-one
Reactant of Route 5
Reactant of Route 5
1-[3-[(7-Chloro-4-methylquinolin-2-yl)amino]propyl]pyrrolidin-2-one
Reactant of Route 6
Reactant of Route 6
1-[3-[(7-Chloro-4-methylquinolin-2-yl)amino]propyl]pyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.